![molecular formula C20H22N2O5 B5316943 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5316943.png)
3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide
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Overview
Description
3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, also known as BANA, is a chemical compound that is widely used in scientific research. BANA belongs to the family of acrylamide derivatives, which have shown promising results in several fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in the progression of various diseases. 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a critical role in inflammation and cancer. 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has also been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the progression of inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is its high potency and selectivity, which makes it an ideal tool for studying the molecular mechanisms of various diseases. 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research on 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One possible direction is the development of novel drugs based on the structure of 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, which may have improved potency and selectivity. Another direction is the investigation of the potential use of 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide in combination with other drugs or therapies for the treatment of various diseases. Finally, the elucidation of the exact mechanism of action of 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide may provide new insights into the molecular mechanisms of various diseases and lead to the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide involves several steps, including the reaction of 4-butoxyphenylamine with 4-methoxy-2-nitrobenzaldehyde, followed by the formation of the corresponding imine. The imine is then reduced with sodium borohydride to give the final product, 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide.
Scientific Research Applications
3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs.
properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-4-13-27-16-8-5-15(6-9-16)7-12-20(23)21-18-11-10-17(26-2)14-19(18)22(24)25/h5-12,14H,3-4,13H2,1-2H3,(H,21,23)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUUGGFPSUCSL-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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